molecular formula C42H63Br7O28 B1251424 Heptakis-6-bromo-6-deoxy-beta-cyclodextrin CAS No. 53784-83-1

Heptakis-6-bromo-6-deoxy-beta-cyclodextrin

Cat. No.: B1251424
CAS No.: 53784-83-1
M. Wt: 1575.3 g/mol
InChI Key: XNNRROJOWZLYCK-FOUAGVGXSA-N
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Description

Heptakis-6-bromo-6-deoxy-beta-cyclodextrin is a modified cyclodextrin derivative where bromine atoms replace the hydroxyl groups at the 6th position of the glucose units. Cyclodextrins are cyclic oligosaccharides composed of glucose molecules linked by α-1,4-glycosidic bonds, forming a toroidal structure. This modification enhances the compound’s ability to form inclusion complexes with various guest molecules, making it valuable in numerous scientific and industrial applications .

Mechanism of Action

Target of Action

Heptakis-6-bromo-6-deoxy-beta-cyclodextrin, also known as Heptakis(6-Bromo-6-Deoxy)-β-Cyclodextrin, is a chelation/complexation reagent . It has been used in the development of a carrier designed to effect selective transmembrane internalization of nucleotides via the asialoglycoprotein receptor (ASGPr) .

Mode of Action

The compound interacts with its targets through a process of chelation or complexation . It has been found to enhance the sensor’s molecular recognition capabilities when used in the creation of an electrochemical sensor . The positive charge of secondary ammonium functional groups to bind β-CD-BR inhibit the insertion of the cresol isomers into the cavity of β-CD-BR while reducing the retention factor, whereas the negative charge of silanol group enhanced it through a local change in the mobile phase composition .

Biochemical Pathways

It has been used in the development of a carrier designed to effect selective transmembrane internalization of nucleotides via the asialoglycoprotein receptor (asgpr), suggesting it may play a role in nucleotide transport .

Pharmacokinetics

It is known to be soluble in water, dmf, dmso, and pyridine , which could potentially impact its bioavailability.

Result of Action

The result of the compound’s action is largely dependent on its application. For instance, when used in the creation of an electrochemical sensor, the incorporation of this compound enhances the sensor’s molecular recognition capabilities .

Action Environment

The action of this compound can be influenced by environmental factors such as pH. For example, the retention factors of the cresol isomers increased with an increase in the pH values of the mobile phase .

Biochemical Analysis

Biochemical Properties

Heptakis(6-Bromo-6-Deoxy)-|A-Cyclodextrin plays a significant role in biochemical reactions due to its ability to form inclusion complexes with various biomolecules. This compound interacts with enzymes, proteins, and other biomolecules through non-covalent interactions such as hydrogen bonding, van der Waals forces, and hydrophobic interactions. For instance, it can form complexes with enzymes like amylase and protease, altering their activity and stability. The inclusion complex formation enhances the solubility and bioavailability of hydrophobic molecules, making Heptakis(6-Bromo-6-Deoxy)-|A-Cyclodextrin a valuable tool in biochemical research .

Cellular Effects

Heptakis(6-Bromo-6-Deoxy)-|A-Cyclodextrin influences various cellular processes by modulating cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the uptake and distribution of hydrophobic drugs within cells, thereby enhancing their therapeutic efficacy. Additionally, Heptakis(6-Bromo-6-Deoxy)-|A-Cyclodextrin can impact cell membrane integrity and fluidity, influencing cellular functions such as endocytosis and exocytosis .

Molecular Mechanism

The molecular mechanism of Heptakis(6-Bromo-6-Deoxy)-|A-Cyclodextrin involves its ability to form inclusion complexes with target molecules. This compound binds to hydrophobic regions of biomolecules, encapsulating them within its hydrophobic cavity. This interaction can lead to enzyme inhibition or activation, depending on the nature of the target molecule. Furthermore, Heptakis(6-Bromo-6-Deoxy)-|A-Cyclodextrin can modulate gene expression by altering the availability of transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Heptakis(6-Bromo-6-Deoxy)-|A-Cyclodextrin can change over time due to its stability and degradation properties. This compound is relatively stable under standard laboratory conditions, but its activity may decrease over prolonged periods or under extreme conditions such as high temperatures or acidic environments. Long-term studies have shown that Heptakis(6-Bromo-6-Deoxy)-|A-Cyclodextrin can maintain its efficacy in modulating cellular functions for extended durations, making it suitable for in vitro and in vivo applications .

Dosage Effects in Animal Models

The effects of Heptakis(6-Bromo-6-Deoxy)-|A-Cyclodextrin in animal models vary with different dosages. At low doses, it can enhance the bioavailability and therapeutic efficacy of co-administered drugs. At high doses, it may exhibit toxic or adverse effects, such as cytotoxicity and disruption of cellular homeostasis. Threshold effects have been observed, indicating that careful dosage optimization is crucial for achieving desired outcomes without causing harm .

Metabolic Pathways

Heptakis(6-Bromo-6-Deoxy)-|A-Cyclodextrin is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its breakdown and utilization. This compound can influence metabolic flux and alter metabolite levels by modulating enzyme activity and substrate availability. For example, it can enhance the metabolism of hydrophobic drugs by increasing their solubility and facilitating their transport across cellular membranes .

Transport and Distribution

Within cells and tissues, Heptakis(6-Bromo-6-Deoxy)-|A-Cyclodextrin is transported and distributed through interactions with transporters and binding proteins. It can localize to specific cellular compartments, such as the cytoplasm and nucleus, where it exerts its effects on cellular functions. The distribution of Heptakis(6-Bromo-6-Deoxy)-|A-Cyclodextrin is influenced by factors such as its concentration, the presence of binding partners, and the physicochemical properties of the cellular environment .

Subcellular Localization

Heptakis(6-Bromo-6-Deoxy)-|A-Cyclodextrin exhibits specific subcellular localization patterns, which can affect its activity and function. It may be directed to particular compartments or organelles through targeting signals or post-translational modifications. For instance, it can accumulate in the endoplasmic reticulum or Golgi apparatus, where it influences protein folding and trafficking. The subcellular localization of Heptakis(6-Bromo-6-Deoxy)-|A-Cyclodextrin is crucial for understanding its role in cellular processes and optimizing its use in biochemical applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Heptakis-6-bromo-6-deoxy-beta-cyclodextrin typically involves the bromination of cyclodextrin. The process begins with the protection of the hydroxyl groups, followed by selective bromination at the 6th position. The reaction conditions often include the use of brominating agents such as N-bromosuccinimide (NBS) in the presence of a solvent like dimethylformamide (DMF). The reaction is carried out under controlled temperature and pH conditions to ensure selective bromination .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Techniques such as column chromatography and recrystallization are employed to purify the final product .

Chemical Reactions Analysis

Types of Reactions: Heptakis-6-bromo-6-deoxy-beta-cyclodextrin undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other functional groups, such as amino or thiol groups, under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can participate in redox reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions:

    Substitution Reactions: Reagents like sodium azide (NaN₃) or thiourea are commonly used for substitution reactions. The reactions are typically carried out in polar solvents such as DMF or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation and Reduction Reactions: Oxidizing agents like hydrogen peroxide (H₂O₂) or reducing agents like sodium borohydride (NaBH₄) can be used under controlled conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide results in the formation of Heptakis(6-Azido-6-Deoxy)-|A-Cyclodextrin .

Scientific Research Applications

Heptakis-6-bromo-6-deoxy-beta-cyclodextrin has a wide range of applications in scientific research:

    Chemistry: It is used as a chiral selector in chromatography for the separation of enantiomers.

    Biology: The compound is employed in the study of molecular recognition and host-guest chemistry.

    Medicine: this compound is explored for drug delivery applications.

    Industry: The compound is used in the formulation of cosmetics and personal care products.

Comparison with Similar Compounds

Heptakis-6-bromo-6-deoxy-beta-cyclodextrin is unique due to its specific bromination at the 6th position. Similar compounds include:

Properties

IUPAC Name

(1S,3S,5S,6S,8S,10S,11S,13S,15S,16S,18S,20S,21S,23S,25S,26S,28S,30S,31S,33S,35S,36R,37R,38R,39R,40R,41R,42R,43R,44R,45R,46R,47R,48R,49R)-5,10,15,20,25,30,35-heptakis(bromomethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontane-36,37,38,39,40,41,42,43,44,45,46,47,48,49-tetradecol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C42H63Br7O28/c43-1-8-29-15(50)22(57)36(64-8)72-30-9(2-44)66-38(24(59)17(30)52)74-32-11(4-46)68-40(26(61)19(32)54)76-34-13(6-48)70-42(28(63)21(34)56)77-35-14(7-49)69-41(27(62)20(35)55)75-33-12(5-47)67-39(25(60)18(33)53)73-31-10(3-45)65-37(71-29)23(58)16(31)51/h8-42,50-63H,1-7H2/t8-,9-,10-,11-,12-,13-,14-,15-,16-,17-,18-,19-,20-,21-,22-,23-,24-,25-,26-,27-,28-,29-,30-,31-,32-,33-,34-,35-,36-,37-,38-,39-,40-,41-,42-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNNRROJOWZLYCK-FOUAGVGXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C2C(C(C(O1)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(C(C7O)O)OC8C(OC(O2)C(C8O)O)CBr)CBr)CBr)CBr)CBr)CBr)O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]1[C@@H]2[C@@H]([C@H]([C@H](O1)O[C@@H]3[C@H](O[C@@H]([C@@H]([C@H]3O)O)O[C@@H]4[C@H](O[C@@H]([C@@H]([C@H]4O)O)O[C@@H]5[C@H](O[C@@H]([C@@H]([C@H]5O)O)O[C@@H]6[C@H](O[C@@H]([C@@H]([C@H]6O)O)O[C@@H]7[C@H](O[C@@H]([C@@H]([C@H]7O)O)O[C@@H]8[C@H](O[C@H](O2)[C@@H]([C@H]8O)O)CBr)CBr)CBr)CBr)CBr)CBr)O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H63Br7O28
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1575.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does the bromine substitution in heptakis(6-bromo-6-deoxy)-β-cyclodextrin impact its properties compared to native β-cyclodextrin?

A1: The introduction of bromine atoms significantly alters the properties of the cyclodextrin. Firstly, it increases the molecule's reactivity, allowing for further modifications at the 6-position. This enables the attachment of various functional groups, expanding its potential applications [, ]. Secondly, the bulky bromine atoms influence the molecule's solubility, making it more soluble in organic solvents compared to the native β-cyclodextrin []. This altered solubility profile can be advantageous for applications like drug delivery, where solubility in both aqueous and organic media is often desired.

Q2: What analytical techniques are commonly employed to characterize and study heptakis(6-bromo-6-deoxy)-β-cyclodextrin and its derivatives?

A2: Various analytical techniques are utilized to study this cyclodextrin derivative. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹³C{¹H} CP-MAS NMR, proves invaluable in characterizing the structure and dynamics of these molecules, offering insights into their interactions with guest molecules []. Additionally, techniques like Fourier-transform infrared spectroscopy (FT-IR), potentiometric titration, differential scanning calorimetry (DSC), and porosimetry (BET) are employed to investigate the physicochemical properties and surface characteristics of materials derived from heptakis(6-bromo-6-deoxy)-β-cyclodextrin []. These techniques provide a comprehensive understanding of the compound's behavior and potential applications.

Q3: Can you elaborate on the use of heptakis(6-bromo-6-deoxy)-β-cyclodextrin in synthesizing advanced materials?

A3: Heptakis(6-bromo-6-deoxy)-β-cyclodextrin serves as a key building block for creating pH-responsive nanosponges []. By reacting this molecule with different polyaminocyclodextrins, researchers have successfully synthesized novel nanomaterials with tunable properties. These nanosponges exhibit pH-dependent adsorption abilities, making them promising candidates for controlled drug delivery and other applications requiring stimuli-responsive behavior.

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